molecular formula C10H16N2O2S B11968392 Einecs 301-733-1 CAS No. 94096-24-9

Einecs 301-733-1

Katalognummer: B11968392
CAS-Nummer: 94096-24-9
Molekulargewicht: 228.31 g/mol
InChI-Schlüssel: OCFDZBIXWHCPNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Einecs 301-733-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.

Vorbereitungsmethoden

The preparation of Einecs 301-733-1 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:

    Synthetic Routes: The synthesis of this compound often involves multi-step chemical reactions, starting from readily available precursors. The exact synthetic route can vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal yield and purity. Catalysts and solvents are often used to facilitate the reactions.

    Industrial Production: On an industrial scale, the production of this compound involves large reactors and continuous monitoring of reaction parameters.

Analyse Chemischer Reaktionen

Einecs 301-733-1 undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation depend on the specific structure of this compound.

    Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Conditions and Reagents: The reactions are usually carried out under specific conditions, such as controlled temperature and pH, to ensure the desired products are formed.

Wissenschaftliche Forschungsanwendungen

Einecs 301-733-1 has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Einecs 301-733-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological responses, depending on the specific application. The pathways involved may include enzymatic reactions, signal transduction, and gene expression .

Vergleich Mit ähnlichen Verbindungen

Einecs 301-733-1 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups include Einecs 301-733-2 and Einecs 301-733-3.

    Uniqueness: this compound is unique due to its specific chemical properties, such as its reactivity and stability.

Eigenschaften

CAS-Nummer

94096-24-9

Molekularformel

C10H16N2O2S

Molekulargewicht

228.31 g/mol

IUPAC-Name

4-N,4-N-diethylbenzene-1,4-diamine;sulfur dioxide

InChI

InChI=1S/C10H16N2.O2S/c1-3-12(4-2)10-7-5-9(11)6-8-10;1-3-2/h5-8H,3-4,11H2,1-2H3;

InChI-Schlüssel

OCFDZBIXWHCPNV-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)N.O=S=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.